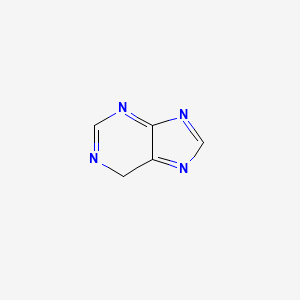
(2-Hydroxypropan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropan-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxypropan-2-yl moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Hydroxypropan-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxypropan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used for the oxidation of boronic acids.
Reduction: Borane (BH3) is a typical reducing agent for boronic acids.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Scientific Research Applications
(2-Hydroxypropan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxypropan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. For example, in the presence of hydrogen peroxide (H2O2), boronic acids can be oxidized to form boronic esters, which can then interact with target molecules .
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypropan-2-yl group.
Methylboronic acid: Contains a methyl group instead of a hydroxypropan-2-yl group.
Ethylboronic acid: Features an ethyl group in place of the hydroxypropan-2-yl group.
Uniqueness: (2-Hydroxypropan-2-yl)boronic acid is unique due to its hydroxypropan-2-yl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent bonding with diols and other Lewis bases .
Properties
Molecular Formula |
C3H9BO3 |
|---|---|
Molecular Weight |
103.92 g/mol |
IUPAC Name |
2-hydroxypropan-2-ylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-3(2,5)4(6)7/h5-7H,1-2H3 |
InChI Key |
AQHGCRKACLABAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)





